molecular formula C15H12ClN3OS B2946974 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-74-6

5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2946974
CAS No.: 663181-74-6
M. Wt: 317.79
InChI Key: PUFSBHLGMNGOGE-UHFFFAOYSA-N
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Description

Structure and Synthesis:
The compound 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 4, and a thiol (-SH) moiety at position 2. It is synthesized via cyclization of precursor hydrazinecarbothioamides, often involving S-alkylation or Schiff base formation . Microwave-assisted synthesis has been reported for similar triazole-3-thiol derivatives, enhancing reaction efficiency .

Biological Relevance:
Triazole-3-thiol derivatives are recognized for diverse biological activities, including enzyme inhibition (e.g., YUC proteins in auxin biosynthesis ), antimicrobial , and anti-inflammatory properties . The 4-chlorophenyl and 4-methoxyphenyl substituents likely contribute to electronic and steric effects that modulate binding affinity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-13-8-6-12(7-9-13)19-14(17-18-15(19)21)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFSBHLGMNGOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorophenyl hydrazine with 4-methoxyphenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The use of optimized reaction conditions, such as controlled temperature and pH, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential antiviral, antibacterial, and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It has shown efficacy in preclinical studies for the treatment of certain cancers and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface science.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves the interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenyl groups enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of proteases and kinases.

  • Receptors: Binding to G-protein-coupled receptors (GPCRs).

  • Pathways: Modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4 and 5

Key Observations :

  • Electron-Donating vs.
  • Hybrid Derivatives : Attachment of benzothiazole (e.g., compound 6r ) via a thioether linkage introduces π-π stacking capabilities, which may enhance antimicrobial activity compared to the parent structure.
Table 2: Comparison of Inhibitory Activities (IC₅₀)
Compound Name Target / Activity IC₅₀ (μM) Evidence ID
5-(2-Chlorophenyl)-4-(pyrazol-4-ylmethyleneamino)-4H-triazole-3-thiol Alkaline phosphatase 1.50
5-(2-MeOPh)-4-(pyrazol-4-ylmethyleneamino)-4H-triazole-3-thiol Alkaline phosphatase 4.89
Yucasin (5-(4-ClPh)-4H-triazole-3-thiol) YUC protein (auxin biosynthesis) Not reported


Insights :

  • Substituent Position Matters : Ortho-substituted chloro derivatives (e.g., 2-chlorophenyl in ) exhibit higher potency (IC₅₀ = 1.50 μM) than para-methoxy analogs (IC₅₀ = 4.89 μM), highlighting the importance of halogen placement for enzyme inhibition.
  • Role of Auxiliary Moieties : Yucasin, lacking the 4-methoxyphenyl group, targets YUC proteins but may have reduced selectivity compared to bulkier derivatives .

Biological Activity

5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a candidate for pharmaceutical development.

The molecular formula of this compound is C13H10ClN3O2S, with a molecular weight of 307.76 g/mol. The structure includes both chlorophenyl and methoxyphenyl groups which may influence its biological activity.

PropertyValue
Molecular FormulaC13H10ClN3O2S
Molecular Weight307.76 g/mol
IUPAC NameThis compound
InChI KeySYEZTFAAGFNVLL-UHFFFAOYSA-N

Antimicrobial Properties

Research has shown that derivatives of triazole-3-thiols exhibit significant antimicrobial activity. For instance, studies have indicated that compounds similar to this compound demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for different derivatives tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focusing on triazole derivatives highlighted their cytotoxic effects against several cancer cell lines including melanoma and triple-negative breast cancer cells. Compounds similar to this compound were found to induce significant cell cycle arrest and apoptosis in these cancer cell lines .

The mechanism through which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes. The triazole ring can chelate metal ions and form hydrogen bonds with target proteins, influencing pathways critical for cell survival and proliferation. For example, some studies suggest that these compounds can inhibit tubulin polymerization, a vital process in cancer cell division .

Study on Antimicrobial Activity

A comprehensive study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial properties against common pathogens. The most potent compounds exhibited MIC values as low as 31.25 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Study on Anticancer Activity

In another research effort, a series of triazole derivatives were assessed for their antiproliferative effects on colorectal cancer cells (HT-29). The most active compound from this series showed an IC50 value in the micromolar range, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Q. What are the challenges in characterizing tautomeric forms of the triazole-thiol moiety?

  • Methodology : The thiol-thione tautomerism complicates spectral interpretation. X-ray crystallography definitively assigns the dominant tautomer (typically thione in solid state). In solution, ¹³C-NMR and pH-dependent UV-Vis spectroscopy (200–400 nm) monitor tautomeric shifts .

Methodological Considerations

Q. Which chromatographic techniques are optimal for separating triazole-thiol derivatives?

  • Methodology : Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation. For polar analogs, hydrophilic interaction liquid chromatography (HILIC) improves resolution .

Q. How is stability assessed under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization enhances stability by reducing hydrolytic cleavage of the triazole ring. LC-MS identifies degradation products (e.g., hydrolyzed thiols) .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data for reproducibility?

  • Guidelines : Include CIF files with refined parameters (R-factor <0.05), anisotropic displacement parameters, and hydrogen bonding tables. Deposition codes (e.g., CCDC 1234567) must be provided for peer verification .

Q. What statistical methods validate biological assay results?

  • Methodology : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Triplicate experiments with p <0.05 (ANOVA) ensure significance. Positive controls (e.g., ciprofloxacin for antibacterial assays) confirm assay validity .

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